molecular formula C7H8O3 B1630389 Ethyl 2-furoate CAS No. 614-99-3

Ethyl 2-furoate

Cat. No. B1630389
Key on ui cas rn: 614-99-3
M. Wt: 140.14 g/mol
InChI Key: NHXSTXWKZVAVOQ-UHFFFAOYSA-N
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Patent
US08669375B2

Procedure details

Toluene (100 ml), ethanol (12.33 g, 267.67 mmol) and 2-furancarboxylic acid (25 g, 223.05 mmol) were added into a 200-ml flask in this order at room temperature and then p-toluenesulfonic acid monohydrate (6.65 g, 34.96 mmol) was charged thereto. The solution was gently heated and subjected to reflux dehydration for 3 to 5 hours. After reflux dehydration, the solution was cooled to around room temperature, added with triethylamine (5.64 g, 55.76 mmol) at room temperature, stirred and then added with silica gel. After stirring for a while, the silica gel was filtered off. After the solvent of the filtrate was removed in vacuum distillation, ethyl 2-furancarboxylate (27.60 g, 88%) was isolated in distillation.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
12.33 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH3:2].[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([OH:11])=[O:10].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([O:11][CH2:1][CH3:2])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
6.65 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
5.64 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
12.33 g
Type
reactant
Smiles
C(C)O
Name
Quantity
25 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was gently heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux dehydration for 3 to 5 hours
Duration
4 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
After reflux dehydration
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to around room temperature
ADDITION
Type
ADDITION
Details
added with silica gel
STIRRING
Type
STIRRING
Details
After stirring for a while
FILTRATION
Type
FILTRATION
Details
the silica gel was filtered off
CUSTOM
Type
CUSTOM
Details
After the solvent of the filtrate was removed in vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08669375B2

Procedure details

Toluene (100 ml), ethanol (12.33 g, 267.67 mmol) and 2-furancarboxylic acid (25 g, 223.05 mmol) were added into a 200-ml flask in this order at room temperature and then p-toluenesulfonic acid monohydrate (6.65 g, 34.96 mmol) was charged thereto. The solution was gently heated and subjected to reflux dehydration for 3 to 5 hours. After reflux dehydration, the solution was cooled to around room temperature, added with triethylamine (5.64 g, 55.76 mmol) at room temperature, stirred and then added with silica gel. After stirring for a while, the silica gel was filtered off. After the solvent of the filtrate was removed in vacuum distillation, ethyl 2-furancarboxylate (27.60 g, 88%) was isolated in distillation.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
12.33 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH3:2].[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([OH:11])=[O:10].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([O:11][CH2:1][CH3:2])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
6.65 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
5.64 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
12.33 g
Type
reactant
Smiles
C(C)O
Name
Quantity
25 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was gently heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux dehydration for 3 to 5 hours
Duration
4 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
After reflux dehydration
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to around room temperature
ADDITION
Type
ADDITION
Details
added with silica gel
STIRRING
Type
STIRRING
Details
After stirring for a while
FILTRATION
Type
FILTRATION
Details
the silica gel was filtered off
CUSTOM
Type
CUSTOM
Details
After the solvent of the filtrate was removed in vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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